What are the chemical properties of[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride?
What are the chemical properties of[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride?
An In-Depth Technical Guide to [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride: Properties, Synthesis, and Applications
Introduction
[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is a fluorinated aromatic amino alcohol that serves as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive aminomethyl group, a primary alcohol, and a fluorine-substituted benzene ring, makes it an attractive starting point for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, often improving metabolic stability, binding affinity, and lipophilicity, which are key considerations in drug design.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this important chemical intermediate for researchers and professionals in the field of drug development.
Physicochemical and Structural Properties
The hydrochloride salt form of [4-(Aminomethyl)-2-fluorophenyl]methanol enhances its stability and handling characteristics, rendering it a readily usable crystalline solid.
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 1423027-79-5 | [2],[3],[4] |
| Molecular Formula | C₈H₁₁ClFNO | [3],[4] |
| Molecular Weight | 191.63 g/mol | [3],[4] |
| Canonical SMILES | C1=CC(=C(C=C1CN)F)CO | [5] |
| InChI Key | YSIFHBZGHVOVAS-UHFFFAOYSA-N | [5] |
| Appearance | Solid | [6] |
| Storage Conditions | Requires refrigeration (0-8°C) and may need cold-chain transport. | [3],[4],[6] |
The structure possesses three key features for chemical modification: the primary amine, the primary alcohol, and the aromatic ring. The amine is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and sulfonylation. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. The fluorine atom and the substitution pattern on the aromatic ring influence the reactivity of the ring towards electrophilic substitution and can play a crucial role in the biological activity of its derivatives.
Synthesis and Reactivity
As a chemical intermediate, [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is typically synthesized from more readily available starting materials. A common synthetic strategy involves the reduction of a corresponding carbonyl compound, such as an ester or a ketone, which already contains the desired carbon skeleton.
A plausible synthetic pathway could start from a fluorinated benzonitrile or benzoic acid derivative. The key steps would involve the reduction of a nitrile or amide to form the aminomethyl group and the reduction of an ester or aldehyde to form the hydroxymethyl group. For instance, a multi-step synthesis could involve the selective reduction of a methyl 3-fluoro-4-(cyanomethyl)benzoate intermediate.
Caption: Plausible synthetic pathway for the target compound.
The reactivity of the molecule is dictated by its functional groups. The primary amine is a strong nucleophile, making it a prime site for building out molecular complexity. The primary alcohol can be used as a handle for introducing linkers or other pharmacophoric elements. This dual functionality allows for sequential or orthogonal chemical transformations, providing a high degree of synthetic flexibility.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct arrangement of protons and carbons and verifying the substitution pattern on the aromatic ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the compound. A validated, stability-indicating HPLC method can separate the main compound from any impurities, starting materials, or degradation products.[8]
General Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol describes a general workflow for determining the purity of the title compound and is based on standard industry practices for similar pharmaceutical intermediates.[8],[9]
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Preparation of Solutions:
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Prepare a stock solution of [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable diluent, such as a mixture of water and acetonitrile.
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Prepare a series of calibration standards by diluting the stock solution.
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-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is typically used, starting with a high percentage of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
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Injection Volume: 10 µL.
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-
Analysis:
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Inject the prepared solutions onto the HPLC system.
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Integrate the peak areas of the chromatograms.
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Quantification:
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Purity is typically determined by an area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Caption: Standard workflow for HPLC-based purity analysis.
Applications in Drug Development
The primary value of [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride lies in its role as a versatile scaffold in the synthesis of novel therapeutic agents. Its structure is incorporated into larger molecules to provide a specific orientation of functional groups necessary for biological activity.
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Scaffold for Enzyme Inhibitors: The aminomethyl and hydroxymethyl groups can be functionalized to interact with specific residues within the active site of an enzyme. The fluorophenyl ring can engage in favorable interactions, such as pi-stacking or hydrophobic interactions, with the target protein.
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Building Block for Receptor Ligands: The compound serves as a rigid core from which substituents can be projected to bind to receptor pockets. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving binding affinity and pharmacokinetic properties.
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Intermediate for Complex Heterocycles: The amine and alcohol functionalities are excellent handles for constructing heterocyclic ring systems, which are prevalent in many approved drugs.
Caption: Role as a versatile scaffold in drug discovery.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is associated with several hazards.[2]
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Hazard Classifications:
Handling Recommendations:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically refrigerated).[3],[6]
Conclusion
[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its defined structure, featuring multiple points for chemical modification, allows for the efficient construction of diverse and complex molecules. A thorough understanding of its chemical properties, coupled with robust analytical controls, is essential for its successful application in the synthesis of next-generation therapeutics.
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[5-(aminomethyl)-2-fluorophenyl]methanol hydrochloride — Chemical Substance Information. NextSDS. [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of... International Journal of Chemical and Pharmaceutical Analysis. [Link]
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